molecular formula C20H20N2O5 B2675470 N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide CAS No. 888469-09-8

N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide

Cat. No.: B2675470
CAS No.: 888469-09-8
M. Wt: 368.389
InChI Key: KQHXNDNNBZECJV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide (CAS 888469-09-8, Molecular Formula: C20H20N2O5, Molecular Weight: 368.39 g/mol) is a high-purity benzofuran carboxamide derivative developed for advanced pharmacological and neurodegenerative disease research. This compound is a key chemical tool for investigating amyloid-beta (Aβ) aggregation mechanisms relevant to Alzheimer's disease pathology. Structural analogs of this benzofuran carboxamide class have demonstrated significant modulatory effects on Aβ42 fibrillogenesis, with specific substitution patterns enabling either inhibition or acceleration of amyloid aggregation pathways, providing valuable pharmacological tools for studying disease mechanisms . Research indicates that benzofuran-2-carboxamide derivatives exhibit substantial neuroprotective properties against excitotoxic damage, a process implicated in stroke and neurodegenerative disorders. These compounds demonstrate protective effects in cortical neuronal cultures against NMDA-induced excitotoxicity, with specific structural features contributing to both anti-excitotoxic and antioxidant activities . The benzofuran scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of bioactivities including anticancer, antimicrobial, and central nervous system effects, making it a versatile template for drug discovery programs . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for diagnostic or therapeutic use in humans or animals, and should not be administered to any living organism. Proper safety protocols and handling procedures for research chemicals must be followed at all times.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-14(13)27-19(18)20(24)21-12-9-10-15(25-2)16(11-12)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHXNDNNBZECJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe propanamido group is then introduced through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide. These compounds have been evaluated for their ability to protect neuronal cells from excitotoxic damage, particularly in the context of conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection Against NMDA-Induced Damage

In a study involving primary cultured rat cortical neuronal cells, several benzofuran derivatives were synthesized and tested for their neuroprotective capabilities against N-methyl-D-aspartate (NMDA) induced excitotoxicity. Among the tested compounds, one derivative demonstrated significant protective effects comparable to memantine, a known NMDA antagonist. The structure-activity relationship indicated that specific substitutions on the benzofuran moiety were crucial for enhancing neuroprotective activity .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various in vitro assays. Compounds with similar structures have shown efficacy in scavenging free radicals and inhibiting lipid peroxidation.

Antioxidant Mechanisms

Research indicates that benzofuran derivatives can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells. This property is particularly significant in the context of neuroprotection, as oxidative stress is a contributing factor to neuronal damage in various neurodegenerative diseases .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Studies on related benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens.

Case Study: Antimicrobial Activity Evaluation

In a recent study, several benzofuran-based compounds were synthesized and tested for their antimicrobial properties. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different bacterial strains. The results suggested that modifications to the benzofuran structure could enhance antimicrobial efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research has shown that specific functional groups and their positions on the benzofuran ring significantly influence the compound's biological activities.

Summary of SAR Findings

Substitution Activity Comments
-CH3 at R2Enhanced neuroprotectionComparable to established NMDA antagonists
-OH at R3Moderate antioxidant activityEffective in scavenging free radicals
-NHR at R1Improved antimicrobial propertiesBroad-spectrum activity against pathogens

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The benzofuran core in the target compound may enhance π-π stacking interactions compared to cyclopropane or triazole cores .
  • Hydroxamic acid in ’s analogs provides metal-chelating properties absent in the target compound, which may limit its utility in antioxidant applications .

Substituent Effects on Activity

  • Methoxy vs. Halogen Substituents : Methoxy groups () enhance electron density and may improve binding to hydrophobic pockets, whereas chloro/fluoro substituents () increase electronegativity and metabolic stability .
  • Amide vs.

Biological Activity

Structure

N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide can be represented by the following chemical structure:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 316.35 g/mol

Physical Properties

  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Melting Point : Data on melting point is not widely reported, indicating the need for further characterization.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action is primarily through the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of related benzofuran derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

  • IC50_{50} values were reported as follows:
    • MCF-7: 12.5 µM
    • A549: 15.0 µM

These values suggest a promising anticancer potential that warrants further investigation into the specific mechanisms involved.

Anti-inflammatory Properties

In addition to anticancer activity, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, potentially through the modulation of NF-kB signaling pathways.

The proposed mechanism involves:

  • Inhibition of NF-kB Activation : Preventing the translocation of NF-kB to the nucleus.
  • Reduction of Reactive Oxygen Species (ROS) : Lowering oxidative stress in cells.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50_{50} / Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-712.5 µM
A54915.0 µM
Anti-inflammatory-Inhibition of TNF-α and IL-6
AntimicrobialE. coliMIC 32 µg/mL

Recent Studies

  • Antitumor Mechanisms : A study demonstrated that related compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, this compound showed enhanced cytotoxicity, suggesting a potential role as an adjuvant therapy.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. In vivo studies are essential to confirm efficacy and safety profiles before clinical applications can be considered.

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